![molecular formula C16H13ClF3N3O B2457433 5-[3-Chlor-5-(trifluormethyl)pyridin-2-yl]-1,2-dimethyl-N-(Prop-2-in-1-yl)-1H-pyrrol-3-carboxamid CAS No. 2061269-56-3](/img/structure/B2457433.png)
5-[3-Chlor-5-(trifluormethyl)pyridin-2-yl]-1,2-dimethyl-N-(Prop-2-in-1-yl)-1H-pyrrol-3-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a pyrrole derivative with a pyridine ring attached to it. Pyrrole is a five-membered aromatic heterocycle, like furan and thiophene, with a nitrogen atom. Pyridine is a six-membered ring with a nitrogen atom. Both of these structures are often found in biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrole and pyridine rings in separate steps, followed by their connection via a carbon-carbon bond. The trifluoromethyl group could be introduced using a suitable trifluoromethylation reagent .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole and pyridine rings, along with the trifluoromethyl group. The presence of nitrogen in the rings would result in the formation of hydrogen bonds, which could influence the compound’s physical and chemical properties .Chemical Reactions Analysis
As a pyrrole and pyridine derivative, this compound could undergo a variety of chemical reactions. For example, the pyrrole ring could undergo electrophilic substitution reactions, while the pyridine ring could undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and permeability .Wissenschaftliche Forschungsanwendungen
- Pflanzenschutz: Trifluormethylpyridine (TFMPs) und ihre Derivate spielen eine entscheidende Rolle beim Schutz von Nutzpflanzen vor Schädlingen. Fluazifop-butyl, das erste TFMP-Derivat, das auf dem Markt für Pflanzenschutzmittel eingeführt wurde, ebnete den Weg für mehr als 20 neue TFMP-haltige Pflanzenschutzmittel mit ISO-Gemeinschaftsnamen. Diese Verbindungen sind wirksam beim Schutz von Nutzpflanzen und der Steigerung der landwirtschaftlichen Produktivität .
- Dampfphasenreaktion: Die Synthese von 2-Chlor-5-(trifluormethyl)pyridin (2,5-CTF), einem wichtigen Zwischenprodukt für Fluazifop, kann in guter Ausbeute durch eine einfache Ein-Schritt-Reaktion erfolgen .
- Antidepressiva und Antipsychotika: Die Trifluormethylgruppe kommt in vielversprechenden Medikamenten vor, die für verschiedene therapeutische Anwendungen eingesetzt werden, darunter Antidepressiva und Antipsychotika. Ihre Präsenz trägt zu den einzigartigen Eigenschaften dieser Verbindungen bei .
- Antifungal- und Antikrebsmittel: Der Trifluormethylpyridin-Bestandteil wurde in verschiedene Pharmazeutika integriert, die ihnen antifungale, antikanzerogene und antioxidative Eigenschaften verleihen .
- PI3K-Inhibitoren: Alpelisib, ein von der FDA zugelassenes Medikament, enthält einen trifluormethyl-alkylsubstituierten Pyridin-Bestandteil. Es zielt auf PI3Ks (Phosphoinositid-3-Kinasen) ab, die an Zellproliferation, Apoptose und Glukose-Stoffwechsel beteiligt sind .
- Fluorierte organische Chemikalien: Trifluormethyl-haltige Verbindungen tragen maßgeblich zu Fortschritten in der Entwicklung von Funktionsmaterialien bei. Ihre einzigartigen Eigenschaften, die durch Fluor beeinflusst werden, machen sie in verschiedenen Anwendungen wertvoll .
- Physikalisch-chemische Eigenschaften: Die biologischen Aktivitäten von TFMP-Derivaten resultieren aus einer Kombination der einzigartigen physikalisch-chemischen Eigenschaften des Fluoratoms und des Pyridin-Bestandteils .
- Doppelles Ziel für Antibiotika: Untersuchungen legen nahe, dass wirksame Antibiotika gleichzeitig die Enzyme AcpS-PPTase und Sfp-PPTase angreifen sollten, um die bakterielle Vermehrung wirksam zu stoppen .
Pflanzenschutzmittel
Pharmazeutika
Funktionelle Materialien
Biologische Mechanismen
Zusammenfassend lässt sich sagen, dass diese vielseitige Verbindung vielversprechend für den Pflanzenschutz, die Pharmazeutika und die Funktionsmaterialien ist. Im Verlauf der Forschung könnten wir in Zukunft noch weitere neuartige Anwendungen für Trifluormethylpyridine entdecken . 🌱🔬
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-dimethyl-N-prop-2-ynylpyrrole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3N3O/c1-4-5-21-15(24)11-7-13(23(3)9(11)2)14-12(17)6-10(8-22-14)16(18,19)20/h1,6-8H,5H2,2-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTZYRURKZMVML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C)C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
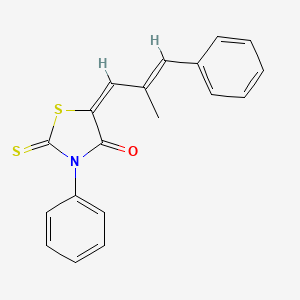

![N-(4-bromophenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2457353.png)
![2-[(Methylamino)methyl]cyclohexan-1-ol](/img/structure/B2457354.png)

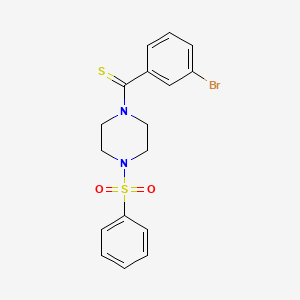
![1-[(E)-but-2-enyl]-8-(3,5-dimethylpyrazol-1-yl)-3,7-dimethylpurine-2,6-dione](/img/structure/B2457358.png)

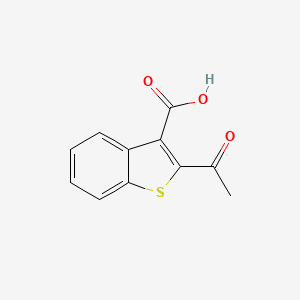
![N-[1-[(4-Fluorophenyl)methyl]cyclopropyl]prop-2-enamide](/img/structure/B2457361.png)
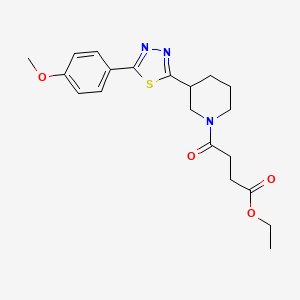
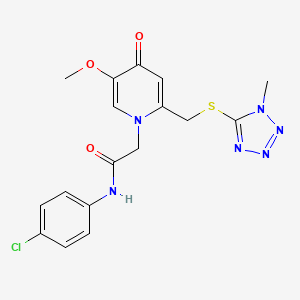
![Methyl 2-[6-acetamido-2-(3-phenylpropanoylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2457366.png)
![Spiro[1,3-dihydroindene-2,1'-cyclopropane]-1-amine;hydrochloride](/img/structure/B2457371.png)
